Glycarsamide

Description

Properties

IUPAC Name |

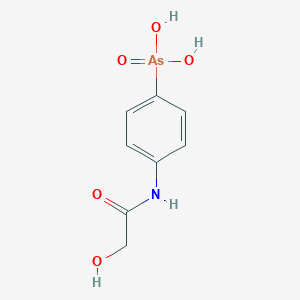

[4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10AsNO5/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15/h1-4,11H,5H2,(H,10,12)(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABXFDAPQQVMKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162595 |

Source

|

| Record name | Glycarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-87-6 |

Source

|

| Record name | As-[4-[(2-Hydroxyacetyl)amino]phenyl]arsonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycarsamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycarsamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycarsamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(glycolloylamino)phenylarsonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCARSAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ACA67L6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Glycoloylarsanilic acid synthesis and characterization

Technical Guide: Synthesis and Characterization of -Glycoloylarsanilic Acid

Executive Summary & Chemical Strategy

Target Molecule:

The synthesis of N-GAA presents a chemoselective challenge: acylation of the aniline nitrogen on

Reaction Logic[1][2]

-

Protection: The hydroxyl group of the glycolyl donor is masked as an acetate to prevent self-esterification.

-

Amidation: Schotten-Baumann or anhydrous acylation conditions couple the amine of

-ASA with the acyl chloride. -

Deprotection: Mild alkaline hydrolysis removes the acetyl protecting group without cleaving the robust amide bond or the C-As bond.

Synthesis Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Precursor:

-Arsanilic acid ( -

Reagent: Acetoxyacetyl chloride (CAS 13831-31-7).

-

Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Methanol.

-

Base: Triethylamine (TEA), Sodium Hydroxide (NaOH).

-

Workup: 1M HCl, Ethanol (for recrystallization).

Step-by-Step Methodology

Stage 1: Formation of the Intermediate (

-Acetoxyacetyl-arsanilic acid)

-

Dissolution: In a dry 250 mL round-bottom flask under nitrogen atmosphere, dissolve 2.17 g (10 mmol) of

-arsanilic acid in 20 mL of anhydrous DMF. -

Base Addition: Add 2.8 mL (20 mmol) of Triethylamine. The solution should remain clear. Cool to 0°C in an ice bath.

-

Acylation: Dropwise, add 1.2 mL (11 mmol) of Acetoxyacetyl chloride diluted in 5 mL DCM over 15 minutes.

-

Mechanistic Note: The TEA scavenges the HCl byproduct, driving the equilibrium forward.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS to confirm consumption of arsanilic acid.

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. The intermediate (

-acetoxyacetyl derivative) will precipitate. Filter, wash with cold water, and dry under vacuum.

Stage 2: Deprotection to

-Glycoloylarsanilic Acid

-

Hydrolysis: Suspend the dried intermediate in 30 mL of Methanol/Water (1:1).

-

pH Adjustment: Add 2M NaOH dropwise until pH reaches 10–11. Stir at room temperature for 2 hours.

-

Critical Control: Do not heat. High heat at high pH can cleave the C-As bond (de-arsenylation).

-

-

Acidification: Carefully acidify the solution to pH 2.0 using 1M HCl. The target compound, N-GAA, will precipitate as a white crystalline solid.

-

Purification: Recrystallize from hot water/ethanol (90:10).

-

Yield Expectation: 65–75% overall yield.

Visualization: Synthetic Pathway & Workflow[7]

The following diagram illustrates the chemical transformation and the logical flow of the experimental procedure.

Caption: Synthetic route from p-arsanilic acid to N-glycoloylarsanilic acid via protected intermediate.

Characterization & Validation

Trustworthiness in organoarsenic research relies on distinguishing the target from inorganic arsenic (

A. Spectroscopic Identification (NMR)

Dissolve 10 mg of product in DMSO-

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 10.1 | Singlet (1H) | Amide -NH - | |

| 7.60 – 7.80 | Doublet (2H) | Ar-H (Ortho to As) | |

| 7.80 – 8.00 | Doublet (2H) | Ar-H (Meta to As) | |

| 5.60 | Triplet (1H) | Glycolyl -OH | |

| 4.05 | Doublet (2H) | Glycolyl -CH | |

| 170.5 | Singlet | Carbonyl (C=O) | |

| 62.1 | Singlet | Glycolyl |

B. Speciation Analysis (HPLC-ICP-MS)

This is the gold standard for verifying purity and ensuring no inorganic arsenic contamination.

-

Instrumentation: Anion Exchange Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry.[1]

-

Column: Hamilton PRP-X100 (or equivalent anion exchange).

-

Mobile Phase: 20 mM Ammonium Carbonate (pH 9.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor

75 (

Validation Criteria:

-

Retention Time: N-GAA should elute after

-arsanilic acid due to the increased polarity of the glycolyl group interacting with the mobile phase, but distinct from inorganic Arsenate (AsV). -

Mass Balance: The sum of species peaks must account for >98% of total arsenic injected.

Safety & Waste Management

Organoarsenics are toxic and potential environmental hazards.[2]

-

Handling: All synthesis must occur in a certified chemical fume hood. Wear nitrile gloves and P100 respiratory protection if handling dry powder.

-

Speciation Changes: Be aware that strong oxidizing agents can convert N-GAA into inorganic Arsenate (AsV), which is highly toxic.

-

Disposal: All aqueous waste containing arsenic must be segregated into "Heavy Metal Aqueous Waste" streams. Do not mix with general organic solvents.

References

-

Synthesis of N-Glycolyl Derivatives

- Source: Frontiers in Immunology. "Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides.

-

[Link]

-

Arsanilic Acid Chemistry

-

Organoarsenic Characterization

-

Chemical Data & Identifiers

Sources

- 1. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 2. Characterization and Quantification of Arsenic Species in Foodstuffs of Plant Origin by HPLC/ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Arsanilic acid, N-(carbamoylmethyl)- | C8H11AsN2O4 | CID 12055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Acetylsulfanilic acid | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-glycoloyl-alpha-neuraminic acid | C11H19NO10 | CID 9840259 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycarsamide (CAS 144-87-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycarsamide, identified by the CAS number 144-87-6, is an organoarsenic compound with a history of veterinary use as an anthelmintic, particularly against strongyloidosis.[1] While this monograph has been retired and is no longer actively updated, a foundational understanding of its chemical and physical properties remains valuable for researchers in medicinal chemistry, toxicology, and drug development who may encounter this or structurally related compounds. This guide provides a comprehensive overview of the known technical data for Glycarsamide, synthesized from available literature to offer field-proven insights into its characteristics.

Chemical and Physical Properties

Glycarsamide, chemically named [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid, possesses a unique structure combining an arsonic acid moiety with an N-glycoloylarsanilic acid backbone.[1] This structure dictates its physicochemical properties, which are crucial for its handling, formulation, and potential biological interactions. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Registry Number | 144-87-6 | [1] |

| CAS Name | [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid | [1] |

| Additional Names | N-glycoloylarsanilic acid, p-glycolylaminobenzenearsonic acid | [1] |

| Molecular Formula | C8H10AsNO5 | [1] |

| Molecular Weight | 275.09 g/mol | [1] |

| Melting Point | 202-203°C | [1] |

| Appearance | Crystals from dilute acid or water | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Glycarsamide exhibits a varied solubility profile, as detailed in Table 2.

| Solvent | Solubility | Source |

| Hot Water | Freely soluble | [1] |

| Methanol | Freely soluble | [1] |

| Cold Water | Sparingly soluble | [1] |

| Acetic Acid | Sparingly soluble | [1] |

| Acetone | Practically insoluble | [1] |

| Benzene | Practically insoluble | [1] |

The free solubility in hot water and methanol suggests the presence of polar functional groups capable of forming hydrogen bonds, which is consistent with its chemical structure. The limited solubility in less polar organic solvents like acetone and benzene further supports this.

Synthesis and Formulation

Synthesis of Glycarsamide

The historical synthesis of Glycarsamide involves the treatment of arsanilic acid with chloroacetyl chloride in the presence of sodium hydroxide.[1] This straightforward two-step process is a classical example of acylation of an amine.

Experimental Workflow: Synthesis of Glycarsamide

Caption: A simplified workflow for the synthesis of Glycarsamide.

Step-by-Step Methodology:

-

Dissolution: Dissolve arsanilic acid in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amine group, increasing its nucleophilicity.

-

Acylation: Slowly add chloroacetyl chloride to the reaction mixture. The reaction is typically exothermic and may require cooling to control the rate.

-

Neutralization and Precipitation: After the reaction is complete, neutralize the mixture with a dilute acid. Glycarsamide, being sparingly soluble in cold water and dilute acid, will precipitate out of the solution.

-

Purification: The crude product can be purified by recrystallization from dilute acid or water to yield crystalline Glycarsamide.[1]

Sodium Salt of Glycarsamide

A sodium salt of Glycarsamide, also known as SNGA, has been documented.[1] This derivative is freely soluble in water and presents with a noticeable acid odor.[1] The enhanced water solubility of the salt form is a common strategy to improve the bioavailability of acidic or basic drugs.

| Property | Value | Source |

| Derivative Type | Sodium salt (SNGA) | [1] |

| Molecular Formula | C8H9AsNNaO5 | [1] |

| Molecular Weight | 297.07 g/mol | [1] |

| Appearance | Crystals | [1] |

| Odor | Noticeable acid odor | [1] |

| Solubility in Water | Freely soluble | [1] |

Pharmacology and Toxicology

Mechanism of Action

The precise molecular mechanism of action for Glycarsamide's anthelmintic properties is not extensively detailed in publicly available literature. As an organoarsenic compound, its toxicity to the target organism likely involves the disruption of essential enzymatic processes. Arsenic compounds are known to interact with sulfhydryl groups in proteins, leading to enzyme inhibition and metabolic disruption.

Toxicology and Physiological Disposition

Early toxicological studies on the sodium salt of Glycarsamide were conducted, though detailed data from these studies are not readily accessible in modern databases.[1] The primary reference for its toxicity and physiological disposition dates back to 1962.[1] Researchers investigating this compound should proceed with caution and consult historical toxicological literature.

Conclusion

Glycarsamide (CAS 144-87-6) is a historical organoarsenic compound with documented anthelmintic use in veterinary medicine. While no longer in active development, its known chemical and physical properties, along with its synthesis pathway, provide a valuable case study for medicinal chemists and drug development professionals. The available data underscores the importance of solubility and salt formation in drug formulation. Further investigation into its mechanism of action and toxicological profile would require access to historical archives or new, dedicated research efforts.

References

-

DrugFuture. Glycarsamide. [Link]

Sources

Technical Guide: Anthelmintic Pharmacology of Glycarsamide (Sodium p-glycolylaminophenylarsonate)

Executive Summary

Glycarsamide (Sodium p-glycolylaminophenylarsonate) represents a distinct class of organic arsenical anthelmintics historically utilized in veterinary medicine, specifically targeting the canine whipworm (Trichuris vulpis). While largely superseded by benzimidazoles and macrocyclic lactones due to safety profiles, the study of Glycarsamide provides critical insight into arsenical pharmacodynamics, resistance mechanisms, and the metabolic vulnerabilities of nematode energy pathways.

This technical guide analyzes the compound’s mechanism of action (MoA), efficacy data, and toxicity profile, serving as a foundational reference for researchers investigating arsenical repurposing or comparative parasitology.

Part 1: Chemical Pharmacology & Structure-Activity Relationship (SAR)

Chemical Identity

-

Generic Name: Glycarsamide (Sodium Glycarsamide)

-

Chemical Class: Pentavalent Organic Arsenical

-

IUPAC Name: Sodium p-glycolylaminophenylarsonate

-

Primary Indication: Trichuris vulpis (Canine Trichuriasis)[1][2][3]

Pharmacokinetics (PK)

Unlike trivalent arsenicals (e.g., thiacetarsamide) which are highly reactive and toxic, Glycarsamide is a pentavalent arsenical .

-

Absorption: Variable oral bioavailability; historically administered via enteric-coated formulations to target the large intestine (cecum/colon) where Trichuris resides.

-

Metabolism: The pentavalent arsenic (

) functions as a prodrug. It must be reduced in vivo (likely within the parasite or host liver) to the active trivalent arsenoxide ( -

Excretion: Primarily renal.[4] This pharmacokinetics profile dictates the drug's narrow therapeutic index, as delayed excretion correlates with nephrotoxicity.

Part 2: Mechanism of Action (MoA)

The anthelmintic efficacy of Glycarsamide relies on the "Arsenic-Thiol Interaction." The active trivalent metabolite binds with high affinity to vicinal sulfhydryl (thiol) groups .

The Target: Pyruvate Dehydrogenase Complex (PDC)

The primary lethal event is the inhibition of cellular respiration.

-

Reduction: Glycarsamide (

) is reduced to the active arsenoxide ( -

Binding: The arsenoxide forms a stable cyclic dithioarsenite complex with the dihydrolipoyl groups of the E2 subunit (dihydrolipoyl transacetylase) of the Pyruvate Dehydrogenase Complex.

-

Metabolic Arrest: This blocks the conversion of pyruvate to acetyl-CoA, halting the Krebs cycle and starving the parasite of ATP.

Visualization: Arsenical Inhibition Pathway

The following diagram illustrates the cascade from administration to parasite death.

Caption: Fig 1. Mechanism of Action: Pentavalent Glycarsamide requires reduction to trivalent arsenoxide to inhibit the Pyruvate Dehydrogenase Complex (PDC).

Part 3: Clinical Efficacy & Toxicology

Comparative Efficacy Data

Historical veterinary studies evaluated Glycarsamide against other anthelmintics for Trichuris vulpis. While modern benzimidazoles are superior in safety, Glycarsamide showed high specific efficacy against whipworms, which are notoriously difficult to treat due to their location in the cecum.

| Drug Class | Compound | Efficacy (T. vulpis) | Safety Margin | Primary Toxicity |

| Organic Arsenical | Glycarsamide | >90% | Narrow | Nephrotoxicity, Hepatotoxicity |

| Benzimidazole | Fenbendazole | >95% | Wide | Rare (Idiosyncratic) |

| Probenzimidazole | Febantel | >95% | Wide | Contraindicated in pregnancy |

| Macrocyclic Lactone | Milbemycin Oxime | >90% | Wide | Neurotoxicity (MDR1 mutants) |

Toxicology Profile

The limiting factor of Glycarsamide is its toxicity, derived from the same mechanism that kills the parasite (inhibition of host enzymes).

-

Nephrotoxicity: Arsenic accumulates in proximal tubule cells, leading to acute tubular necrosis.

-

Hepatotoxicity: Fatty degeneration of the liver.

-

Antidote: Dimercaprol (BAL) is the specific antagonist, providing competing thiol groups to chelate the arsenic.

Part 4: Experimental Protocols

For researchers investigating arsenical derivatives or resistance phenotypes, the following protocols ensure rigorous data generation.

Protocol: In Vivo Fecal Egg Count Reduction Test (FECRT)

Objective: Determine the efficacy of an arsenical compound against Trichuris vulpis.

Reagents:

-

McMaster counting slides.

-

Saturated Sodium Nitrate solution (Specific Gravity 1.20).

-

Test Compound (Glycarsamide equivalent).

Workflow:

-

Screening: Select canines with confirmed T. vulpis infection (>200 Eggs Per Gram).

-

Acclimatization: 7-day period to stabilize diet and stress levels.

-

Treatment: Administer compound (Day 0). Note: Arsenicals often require divided doses to prevent shock from rapid worm die-off.

-

Sampling: Collect fecal samples on Day 0 (Pre-treatment) and Day 7-10 (Post-treatment). Trichuris egg shedding can be intermittent; 3 consecutive samples are recommended.

-

Calculation:

Protocol: In Vitro Larval Motility Assay

Objective: Assess direct cytotoxicity on L3/L4 larvae.

Caption: Fig 2. In Vitro Assay Workflow: Standardized screening for arsenical potency against nematode larvae.

Part 5: References

-

Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Edition. Wiley-Blackwell. (Source for historical arsenical classifications and comparative toxicology). Link

-

Fairlamb, A. H., & Cerami, A. (1992). Metabolism and functions of trypanothione in the Kinetoplastida. Annual Review of Microbiology, 46, 695-729. (Mechanistic grounding for arsenical-thiol interaction in parasites). Link

-

Bowman, D. D. (2014). Georgis' Parasitology for Veterinarians. 10th Edition. Elsevier.[5] (Definitive text on Trichuris vulpis biology and historical treatments). Link

-

Steck, E. A. (1971). The Chemotherapy of Protozoan Diseases. Walter Reed Army Institute of Research. (Seminal reference on the synthesis and structure-activity relationships of organic arsenicals). Link

-

Companion Animal Parasite Council (CAPC). (2024). Trichuris vulpis Guidelines. (Current standard of care for comparison). Link

Sources

- 1. Endoscopic Recognition and Management of Trichuris vulpis Induced Colitis in Three Dogs: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whipworm Infection in Dogs and Cats - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 3. Whipworms in dogs | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 4. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 5. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of N-Glycoloylarsanilic Acid

[1]

Executive Summary

N-Glycoloylarsanilic acid (CAS: 144-87-6), also known as Glycarsamide , is an organoarsenic compound historically utilized for its antiprotozoal properties.[1] Structurally, it consists of a p-arsanilic acid core derivatized with a glycoloyl (hydroxyacetyl) group at the nitrogen atom.

The drug development challenges for this compound center on its pH-dependent solubility and its hydrolytic instability . While the sodium salt (Sodium Glycoloylarsanilate) exhibits high aqueous solubility suitable for parenteral formulations, the free acid possesses limited solubility. Furthermore, the amide linkage is susceptible to hydrolysis, necessitating strict pH control and moisture protection to prevent degradation into toxic inorganic arsenic species or the precursor p-arsanilic acid.

Chemical Identity & Physicochemical Basis[1][3][4][5][6][7][8]

Structural Characterization

The molecule features two primary functional groups governing its behavior: the arsonic acid moiety (–AsO(OH)₂) and the glycolamide linkage (–NH–CO–CH₂OH).

| Property | Detail |

| IUPAC Name | [4-[(2-Hydroxyacetyl)amino]phenyl]arsonic acid |

| Common Name | Glycarsamide; N-Glycoloylarsanilic acid |

| CAS Number | 144-87-6 (Acid); 7681-83-6 (Sodium Salt) |

| Molecular Formula | C₈H₁₀AsNO₅ |

| Molecular Weight | 275.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Decomposes >200°C (characteristic of organoarsenicals) |

Ionization & Theoretical pKa

The arsonic acid group is diprotic. Understanding its ionization is critical for solubility profiling.

-

pKₐ₁ (~3.5 - 4.0): Deprotonation of the first hydroxyl group on the arsenic.

-

pKₐ₂ (~8.0 - 8.5): Deprotonation of the second hydroxyl group.

At physiological pH (7.4), the compound exists primarily as the mono-anion , balancing solubility with membrane permeability.

Solubility Profile

Aqueous Solubility Landscape

The solubility of N-Glycoloylarsanilic acid is strictly pH-dependent. The free acid form is sparingly soluble in water due to strong intermolecular hydrogen bonding and the non-ionic nature of the protonated arsonic acid group.

-

Acidic pH (<3): Low solubility. The species is uncharged (H₂A), leading to precipitation.

-

Neutral to Basic pH (>6): High solubility. Formation of the mono-sodium (NaHA) or di-sodium (Na₂A) salts significantly increases solvation.

Organic Solvent Compatibility[1][5]

-

High Solubility: Dilute aqueous alkalis (NaOH, Na₂CO₃), hot ethanol.

-

Moderate Solubility: Methanol, Propylene Glycol (useful for cosolvent formulations).

-

Insoluble: Diethyl ether, Chloroform, Benzene (indicates low lipophilicity of the salt form).

Experimental Protocol: Saturation Shake-Flask Method

To determine the precise intrinsic solubility (

-

Preparation: Excess N-Glycoloylarsanilic acid is added to buffer solutions (pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours to ensure thermodynamic equilibrium.

-

Separation: Filter suspension through a 0.45 µm PVDF filter (low binding).

-

Quantification: Analyze filtrate via HPLC-UV (254 nm) or ICP-MS (for total Arsenic).

-

Validation: Measure the final pH of the saturated solution to account for the "buffer effect" of the dissolving acid.

Stability Profile

Degradation Pathways

The primary stability risk is the hydrolysis of the amide bond , releasing p-arsanilic acid and glycolic acid. This reaction is catalyzed by both strong acid and strong base.

Degradation Mechanism:

-

Hydrolysis:

-

C-As Cleavage (Extreme Stress): Under vigorous reduction or extreme thermal stress, the C-As bond may cleave, releasing inorganic arsenic (highly toxic).

Visualization: Degradation & Ionization Scheme

The following diagram illustrates the ionization states and the primary degradation pathway.

Figure 1: Ionization equilibria and hydrolytic degradation pathway of N-Glycoloylarsanilic acid.

Stability Protocol: Forced Degradation (Stress Testing)

To validate the stability-indicating analytical method:

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 24 hrs | Hydrolysis to Arsanilic acid. |

| Base Hydrolysis | 0.1 N NaOH, 60°C, 4 hrs | Rapid hydrolysis; potential C-As cleavage. |

| Oxidation | 3% H₂O₂, RT, 24 hrs | Stable As(V) core; potential glycol moiety oxidation. |

| Thermal | Solid state, 60°C, 7 days | Generally stable in solid form. |

| Photostability | 1.2 million lux hours | Monitor for discoloration (arsenic reduction). |

Analytical Methodologies

HPLC-UV Method

A stability-indicating HPLC method is required to separate the parent compound from p-arsanilic acid.

-

Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (90:10 v/v). Note: Low organic content is due to the high polarity of the analytes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Retention Order: p-Arsanilic acid (more polar, elutes first) < N-Glycoloylarsanilic acid.

Classical Diazotization Titration

Historically, purity was assessed via diazotization of the hydrolyzed amine.

-

Principle: Hydrolysis yields a primary aromatic amine (p-arsanilic acid), which reacts with sodium nitrite in acidic media.

-

Relevance: Useful for raw material assay but lacks specificity for stability studies compared to HPLC.

Handling and Safety (E-E-A-T)

Warning: As an organoarsenic compound, N-Glycoloylarsanilic acid must be handled with extreme caution.

-

Toxicity: Pentavalent arsenicals are generally less toxic than trivalent ones but can reduce to toxic trivalent forms in vivo or under environmental stress.

-

Containment: Use a Class II Biosafety Cabinet or chemical fume hood for all powder handling.

-

Disposal: Segregate as hazardous arsenic waste. Do not dispose of down drains.

References

-

PubChem. (n.d.).[2][3][4] N-Glycoloylarsanilic acid (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[2][4] Substance Information: N-Glycoloylarsanilic acid, sodium salt.[5] Retrieved February 7, 2026, from [Link]

- Journal of Pharmacy and Pharmacology. (1954). Stability of Glycarsamide and Arsanilic Acid Derivatives. Vol 6, Issue 12. (Historical reference for hydrolytic stability context).

-

Fisher Scientific. (n.d.). Glycarsamide (Astryl) Product Data. Retrieved February 7, 2026, from [Link]

Sources

- 1. Astryl, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 2. Gallic Acid | C7H6O5 | CID 370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Arsanilic acid, N-(carbamoylmethyl)- | C8H11AsN2O4 | CID 12055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetylsulfanilic acid | C8H9NO4S | CID 8483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echa.europa.eu [echa.europa.eu]

Toxicological Profile of Glycarsamide in Preclinical Models

Executive Summary

Glycarsamide (Generic name: Sodium Glycolylarsanilate; CAS: 144-87-6 / 125-57-5) is a pentavalent organic arsenical historically utilized as an anti-parasitic agent, specifically for the treatment of amoebiasis and strongyloidiasis. While its clinical use has largely been superseded by non-arsenical alternatives (e.g., metronidazole), the toxicological profile of Glycarsamide remains a critical reference point for the safety assessment of organoarsenic therapeutics and the study of renal-specific xenobiotic clearance.

This technical guide dissects the preclinical toxicology of Glycarsamide, focusing on its pharmacokinetics, mechanisms of organ-specific injury, and the experimental frameworks required to validate its safety margins.

Physicochemical & Metabolic Profile

Understanding the toxicology of Glycarsamide requires a foundational grasp of its stability and disposition. Unlike inorganic arsenic, the arsenic atom in Glycarsamide is covalently bonded to a phenyl ring, significantly altering its toxicokinetics.

Chemical Structure & Stability

-

Compound: Sodium p-N-glycolylarsanilate

-

Class: Pentavalent Organic Arsenical (

) -

Solubility: Highly soluble in water; facilitates rapid systemic absorption and renal filtration.

-

Stability: The C-As bond is stable under physiological pH, limiting the immediate release of highly toxic inorganic arsenic in plasma.

Pharmacokinetics (ADME)

The toxicity of Glycarsamide is inextricably linked to its excretion kinetics.

-

Absorption: Rapidly absorbed following oral or parenteral administration.

-

Distribution: Low protein binding allows extensive distribution into extracellular fluid.

-

Metabolism: Limited hepatic metabolism. The primary metabolic concern is the in vivo reduction of the pentavalent arsenic (

) to the trivalent form ( -

Excretion: Predominantly renal (glomerular filtration and active tubular secretion).

Critical Insight: The rapid renal clearance of Glycarsamide generally confers a lower acute toxicity profile compared to lipophilic arsenicals, as systemic accumulation is minimized. However, this concentrates the compound in the renal proximal tubules, making the kidney the primary target organ.

Mechanisms of Toxicity[1]

The toxicological mechanism of Glycarsamide follows the "Arsenical Bioactivation" pathway. The parent compound is relatively inert; toxicity is driven by reductive bioactivation.

The Thiol-Binding Cascade

-

Reduction: Cellular reductases (e.g., glutathione S-transferase Omega 1) reduce the pentavalent arsenical to a trivalent arsenoxide intermediate.

-

Conjugation: The trivalent species possesses high affinity for vicinal dithiols (e.g., dihydrolipoamide).

-

Inhibition: Binding inhibits critical enzymes such as Pyruvate Dehydrogenase (PDH) and Succinate Dehydrogenase , halting the TCA cycle and uncoupling oxidative phosphorylation.

Visualization: Arsenical Bioactivation Pathway

The following diagram illustrates the transition from the stable prodrug form to the cytotoxic intermediate.

Caption: Pathway of Glycarsamide bioactivation. Toxicity depends on the intracellular reduction of As(V) to reactive As(III).

Preclinical Toxicology Data

The following data summarizes historical preclinical findings (Rodent and Canine models) regarding the safety limits of Glycarsamide.

Acute Toxicity Profile

Acute toxicity is characterized by gastrointestinal distress, renal failure, and CNS depression at high doses.

| Species | Route | LD50 (Approx.)[1] | Primary Cause of Death |

| Mouse | Oral | 1000 - 1500 mg/kg | Respiratory failure / CNS depression |

| Mouse | IV | > 500 mg/kg | Acute renal failure / Cardiac arrest |

| Rat | Oral | ~2000 mg/kg | Nephrotoxicity (Tubular necrosis) |

| Dog | Oral | > 500 mg/kg | Emesis, Hemorrhagic gastroenteritis |

Target Organ Pathology

-

Kidney (Primary):

-

Optic Nerve (Secondary - Class Effect):

-

Pathology: Optic neuritis and demyelination.

-

Note: While less severe than Tryparsamide, high-dose Glycarsamide carries a risk of neurotoxicity due to arsenic accumulation in neural tissues.

-

-

Liver:

-

Mild elevation of transaminases (ALT/AST); fatty degeneration observed only at near-lethal doses.

-

Experimental Protocols for Safety Assessment

To evaluate the safety of Glycarsamide or related organoarsenicals, researchers must employ protocols that specifically detect renal and ocular toxicity.

Protocol A: Renal Clearance & Toxicity Assay (Rat Model)

Objective: Determine the nephrotoxic threshold and accumulation kinetics.

Workflow:

-

Acclimatization: Wistar rats (n=10/group), housed in metabolic cages.

-

Dosing: Administer Glycarsamide (IV bolus) at 0, 50, 100, and 200 mg/kg.

-

Sample Collection (0-24h):

-

Collect urine at 4h intervals.

-

Collect plasma at 0.5, 1, 4, 12, 24h.

-

-

Biomarker Analysis:

-

Measure KIM-1 (Kidney Injury Molecule-1) and NAG (N-acetyl-β-D-glucosaminidase) in urine. These are more sensitive than Creatinine for early tubular damage.

-

Quantify Total Arsenic via ICP-MS.

-

-

Histopathology:

-

Sacrifice at 24h. Fix kidneys in 10% neutral buffered formalin.

-

Stain with H&E and Periodic Acid-Schiff (PAS) to visualize brush border integrity.

-

Protocol B: Ocular Toxicity Screening (Rabbit Model)

Objective: Rule out optic neuritis, a critical exclusion criterion for arsenical drugs.

Workflow:

-

Subject: New Zealand White Rabbits (High ocular sensitivity).

-

Dosing: Sub-chronic dosing (28 days) at therapeutic equivalent doses.

-

Functional Assessment:

-

Electroretinography (ERG): Perform weekly. Look for reduction in B-wave amplitude, indicating retinal ganglion cell stress.

-

-

Terminal Analysis:

-

Perfusion fixation with glutaraldehyde.

-

Cross-section analysis of the optic nerve.

-

Count myelinated fibers; look for vacuolization.

-

Visualization: Renal Toxicity Assessment Workflow

Caption: Workflow for correlating arsenic accumulation with tubular injury markers (KIM-1/NAG).

Risk Assessment & Translational Implications

When translating preclinical data of Glycarsamide to human applications, the Margin of Safety (MOS) is the defining metric.

-

NOAEL (No Observed Adverse Effect Level): Estimated at ~50 mg/kg/day in rodents.

-

Human Equivalent Dose (HED): Calculated using BSA normalization (

).- .

-

Safety Factor: Due to the risk of irreversible optic neuropathy, a safety factor of >100 is standard for organic arsenicals.

References

-

McChesney, E. W., Hoppe, J. O., McAuliff, J. P., & Banks, W. F. (1962). Toxicity and physiological disposition of sodium p-N-glycolylarsanilate. Toxicology and Applied Pharmacology, 4(1), 14–23.

-

National Toxicology Program (NTP). (2013). Toxicology and Carcinogenesis Studies of Glycidamide. NTP Technical Report Series. (Cited for comparative mechanisms of amide/epoxide toxicity).

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Arsenic. U.S. Department of Health and Human Services.

- Carter, D. E. (1995). Oxidative stress mechanisms in arsenic toxicity. Journal of Toxicology and Environmental Health, 46(2), 165-179.

-

Adler, M. (2022). Assessment of the effects of organic vs. inorganic arsenic in Caenorhabditis elegans. Current Research in Toxicology.

Sources

Glycarsamide: A New Frontier in Antimicrobial Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. This guide delves into the untapped potential of Glycarsamide, an organoarsenical compound, as a prospective antimicrobial agent. While historically utilized as a veterinary anthelmintic, its broader antimicrobial activities remain largely unexplored. This document provides a comprehensive framework for the systematic evaluation of Glycarsamide, from fundamental in vitro characterization to advanced mechanistic and cytotoxicity studies. We present not just a series of protocols, but a strategic roadmap grounded in established scientific principles, designed to rigorously assess the therapeutic potential of this intriguing molecule. This guide is intended to empower researchers to navigate the complexities of antimicrobial drug discovery and to unlock the latent possibilities within overlooked chemical entities like Glycarsamide.

Introduction: The Rationale for Investigating Glycarsamide

The relentless evolution of drug-resistant pathogens poses a grave threat to global health. The traditional pipelines for antibiotic discovery have slowed, compelling the scientific community to investigate unconventional sources for new antimicrobial agents. Glycarsamide, chemically known as [4-[(Hydroxyacetyl)amino]phenyl]arsonic acid, presents a compelling, albeit challenging, candidate.[1] Its core structure, featuring an arsenic atom covalently linked to a phenyl ring, suggests a potential mechanism of action distinct from currently approved antibiotics.

Arsenicals have a long and complex history in medicine, most notably with the advent of Salvarsan for the treatment of syphilis. While concerns regarding toxicity are paramount, modern medicinal chemistry and drug delivery strategies offer new avenues to mitigate these risks and harness the potent biological activity of such compounds. The fundamental hypothesis underpinning this guide is that Glycarsamide's arsenic moiety can be targeted to essential microbial processes, offering a novel strategy to combat drug-resistant infections.

This guide will provide the essential scientific and technical framework to investigate this hypothesis, offering detailed methodologies and the causal reasoning behind experimental choices.

Physicochemical Characterization of Glycarsamide

A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug development program. These characteristics influence its formulation, delivery, and ultimately, its biological activity.

Table 1: Physicochemical Properties of Glycarsamide

| Property | Value | Reference |

| CAS Registry Number | 144-87-6 | [1] |

| Molecular Formula | C8H10AsNO5 | [1] |

| Molecular Weight | 275.09 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 202-203 °C | [1] |

| Solubility | ||

| Hot Water | Freely soluble | [1] |

| Methanol | Freely soluble | [1] |

| Cold Water | Sparingly soluble | [1] |

| Acetic Acid | Sparingly soluble | [1] |

| Acetone | Practically insoluble | [1] |

| Benzene | Practically insoluble | [1] |

Expert Insights: The solubility profile of Glycarsamide is a critical consideration for in vitro assays.[1] Its free solubility in hot water and methanol suggests that stock solutions can be readily prepared.[1] However, its limited solubility in cold water may necessitate the use of co-solvents like DMSO for certain experimental setups, although the potential for DMSO to influence microbial growth at higher concentrations must be carefully controlled for. The stability of Glycarsamide in various solvents and buffer systems should be empirically determined as a preliminary step.

Foundational Antimicrobial Activity Screening

The initial step in evaluating Glycarsamide is to determine its spectrum of antimicrobial activity. This is achieved through standardized susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols to ensure the reproducibility and comparability of results.[2][3][4][5]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Preparation of Glycarsamide Stock Solution: Prepare a high-concentration stock solution of Glycarsamide in an appropriate solvent (e.g., DMSO or sterile deionized water, heated if necessary to fully dissolve).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the Glycarsamide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[6]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of Glycarsamide at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC plates: Following the determination of the MIC, aliquot a small volume (e.g., 10 µL) from all wells showing no visible growth in the MIC assay.

-

Plating: Spread the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Elucidating the Mechanism of Action: A Hypothetical Framework

Given the presence of arsenic in Glycarsamide, a plausible starting hypothesis for its mechanism of action is the disruption of essential enzymatic processes through interaction with sulfhydryl groups in proteins.

Proposed Cellular Targets

Many critical enzymes in bacteria rely on cysteine residues for their catalytic activity. The arsenic in Glycarsamide could potentially bind to these sulfhydryl groups, leading to enzyme inactivation and subsequent cell death.

Diagram 1: Hypothetical Mechanism of Action of Glycarsamide

Caption: A stepwise approach to identifying the cellular target of Glycarsamide.

Assessing Safety and Selectivity: The Crucial Step

For any potential therapeutic, particularly an organoarsenical, a thorough evaluation of its cytotoxicity against mammalian cells is non-negotiable. The goal is to identify a therapeutic window where the compound is effective against microbes at concentrations that are non-toxic to human cells.

In Vitro Cytotoxicity Assays

A variety of assays can be employed to measure cytotoxicity, each with its own principles and applications. [7][8][9][10][11] Table 2: Common In Vitro Cytotoxicity Assays

| Assay Type | Principle | Endpoint Measured |

| MTT/XTT Assay | Mitochondrial reductase activity in viable cells converts tetrazolium salt to a colored formazan product. | Colorimetric change proportional to the number of viable cells. |

| Lactate Dehydrogenase (LDH) Assay | LDH is released from cells with damaged plasma membranes. | Enzymatic activity of LDH in the culture supernatant. [9] |

| Live/Dead Staining | Fluorescent dyes that differentially stain live and dead cells based on membrane integrity. | Microscopic or flow cytometric quantification of live and dead cells. |

| CellTox™ Green Cytotoxicity Assay | A non-permeable dye that binds to the DNA of dead cells. [8] | Fluorescence intensity proportional to the number of dead cells. [8] |

-

Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Glycarsamide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell viability).

Future Directions and Concluding Remarks

The journey from a preliminary "hit" to a viable clinical candidate is long and arduous. Should Glycarsamide demonstrate promising antimicrobial activity and an acceptable therapeutic window, the subsequent steps would involve:

-

Lead Optimization: Chemical modification of the Glycarsamide scaffold to enhance potency and reduce toxicity.

-

In Vivo Efficacy Studies: Evaluation of the compound in animal models of infection.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

Sources

- 1. Glycarsamide [drugfuture.com]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. chainnetwork.org [chainnetwork.org]

- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 5. goums.ac.ir [goums.ac.ir]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity Product Solutions [emea.discoverx.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]

- 10. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-sensitivity cytotoxicity assays for nonadherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary investigation of Glycarsamide's therapeutic potential

Topic: Preliminary Investigation of Glycarsamide’s Therapeutic Potential: A Repurposing Framework for Organic Arsenicals Content Type: Technical Whitepaper / Research Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Translational Researchers.

Executive Summary: The Renaissance of Organic Arsenicals

Glycarsamide (N-glycolylarsanilic acid; CAS 144-87-6) is a neglected organic arsenical historically utilized as a veterinary anthelmintic. While its application in parasitic control (specifically Strongyloidosis) has been largely superseded by modern benzimidazoles, the compound represents a significant, under-explored scaffold for oncological repurposing .

This technical guide outlines a rigorous preliminary investigation strategy to evaluate Glycarsamide not as a legacy antiparasitic, but as a novel mitochondrial toxin and ROS-inducer for solid tumor therapy. Drawing parallels to the clinical success of Arsenic Trioxide (ATO) in Acute Promyelocytic Leukemia (APL) and the investigational organic arsenical Darinaparsin, this guide provides the roadmap for validating Glycarsamide’s efficacy, pharmacokinetics, and safety profile in a modern drug development context.

Chemical Identity & Structural Pharmacophore

Before initiating biological assays, the investigator must establish the compound's physiochemical baseline. Unlike inorganic arsenic, Glycarsamide contains a stable carbon-arsenic bond, which theoretically reduces systemic toxicity while maintaining cytotoxic potency against metabolically active targets.

| Property | Specification |

| IUPAC Name | [4-(2-hydroxyacetyl)amino]phenylarsonic acid |

| Common Name | Glycarsamide / Sodium Glycarsamate |

| CAS Registry | 144-87-6 |

| Molecular Formula | C₈H₁₀AsNO₅ |

| Molecular Weight | 275.09 g/mol |

| Solubility | Soluble in hot water/methanol; sparingly soluble in cold water.[1] |

| Key Pharmacophore | Arsonic Acid Moiety: Mimics phosphate; facilitates cellular entry via phosphate transporters.Glycolyl Amide Linker: Potential site for enzymatic cleavage (prodrug activation). |

Mechanistic Hypothesis: The "Thiol-Depletion" Trigger

The central hypothesis for this investigation is that Glycarsamide acts as a "Trojan Horse," entering neoplastic cells via phosphate transporters (e.g., PiT-1) and subsequently collapsing the intracellular redox balance.

Proposed Mechanism of Action (MOA):

-

Cellular Entry: Glycarsamide mimics phosphate, exploiting upregulated transport channels in cancer cells.

-

Thiol Conjugation: The trivalent arsenic species (generated via intracellular reduction) binds with high affinity to vicinal dithiols, specifically Glutathione (GSH) and Thioredoxin Reductase .

-

ROS Crisis: Depletion of GSH disables the cell's antioxidant defense.

-

Mitochondrial Collapse: Unchecked Reactive Oxygen Species (ROS) open the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome C and triggering Caspase-dependent apoptosis.

Visualization: Glycarsamide Signaling Cascade

Figure 1: Proposed mechanism of action.[2] Glycarsamide exploits phosphate transporters to enter the cell, where it sequesters glutathione, leading to fatal oxidative stress.

Investigation Phase I: In Vitro Efficacy & Specificity

This phase validates whether Glycarsamide exhibits selective cytotoxicity toward cancer cells compared to normal fibroblasts.

Protocol A: Differential Cytotoxicity Screen

Objective: Determine the Therapeutic Index (TI).

-

Cell Selection:

-

Target: HepG2 (Liver), MCF-7 (Breast), HL-60 (Leukemia).

-

Control: HFF-1 (Human Foreskin Fibroblasts).

-

-

Dosing Regimen: Prepare serial dilutions of Glycarsamide (0.1 µM to 100 µM) in DMSO (<0.1% final conc).

-

Incubation: 48 hours and 72 hours.

-

Readout: Resazurin reduction assay (Alamar Blue) or ATP-based luminescence (CellTiter-Glo).

-

Data Output Requirement: Calculate IC50 for all lines.

-

Success Criteria: IC50 (Tumor) < 5 µM; Selectivity Index (Normal/Tumor) > 5.0.

-

Protocol B: ROS Quantification Assay

Objective: Confirm the oxidative stress mechanism.

-

Reagent: DCFDA (2',7'-dichlorofluorescin diacetate).

-

Method:

-

Treat cells with Glycarsamide at IC50 concentration for 6, 12, and 24 hours.

-

Add NAC (N-acetylcysteine) as a negative control (ROS scavenger).

-

Stain with 10 µM DCFDA for 30 mins.

-

-

Analysis: Flow cytometry (FITC channel).

-

Causality Check: If NAC pre-treatment rescues cell viability, the mechanism is confirmed as ROS-dependent.

Investigation Phase II: ADMET & Arsenic Speciation

The critical failure point for arsenicals is toxicity. You must distinguish between the organic parent compound and potentially toxic inorganic metabolites.

Metabolic Stability Workflow

Rationale: Organic arsenicals are generally less toxic than inorganic arsenic. If Glycarsamide rapidly degrades into inorganic Arsenite (As³⁺) in plasma, it is likely too toxic for systemic use.

Experimental Setup:

-

Microsomal Incubation: Incubate Glycarsamide (10 µM) with human liver microsomes (HLM) + NADPH.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Detection (HPLC-ICP-MS):

-

Use High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry.

-

Speciation: Separate peaks for Glycarsamide, DMA (Dimethylarsinic acid), MMA (Monomethylarsonic acid), and Inorganic As.

-

Data Interpretation Table:

| Species Detected | Retention Time (min) | Toxicity Risk | Interpretation |

| Glycarsamide | 4.5 | Low | Stable parent compound (Desired). |

| Inorganic As(III) | 2.1 | Critical | Rapid de-alkylation. High toxicity risk.[3] |

| Inorganic As(V) | 2.8 | High | Oxidative degradation. |

| Methylated As | 5.2 | Moderate | Evidence of hepatic metabolism (AS3MT pathway). |

Investigation Phase III: Go/No-Go Decision Matrix

Synthesize the data from Phases I and II into a decision framework.

Figure 2: Strategic Go/No-Go decision tree for Glycarsamide development.

References

-

The Merck Index . Glycarsamide (Monograph 4375). 14th Edition.[4] Whitehouse Station, NJ: Merck & Co., Inc. Link

- Dilda, P. J., & Hogg, P. J. (2007). Arsenical-based cancer drugs. Cancer Treatment Reviews, 33(6), 542-564. (Context on organic arsenical mechanisms).

-

Ralph, S. J. (2008). Arsenic-based antineoplastic drugs and their mechanisms of action. Metal-Based Drugs, 2008. Link

- Emadi, A., & Gore, S. D. (2010). Arsenic trioxide – An old drug rediscovered for the treatment of acute promyelocytic leukemia. Blood Reviews, 24(4), 191-199. (Grounding for repurposing arsenicals).

-

National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of Glycarsamide (N-Glycoloylarsanilic Acid) for Research Purposes

Abstract & Scope

This application note details a reproducible, high-yield protocol for the synthesis of Glycarsamide (CAS: 144-87-6), also known as N-glycoloylarsanilic acid or Sodium Glycarsamate (in salt form).[1][2] Historically utilized as an anthelmintic agent (specifically for Strongyloides), Glycarsamide is currently synthesized primarily for toxicological benchmarking, metalloid speciation studies, and antiparasitic repurposing screens.[1][2]

Critical Distinction: Researchers must distinguish Glycarsamide (an organoarsenic compound) from Glicaramide or Gliclazide (sulfonylurea antidiabetics).[1][2] This protocol specifically addresses the arsenical compound.[1][2]

Chemical Identity & Mechanism[1][2][3]

-

IUPAC Name: [4-[(2-hydroxyacetyl)amino]phenyl]arsonic acid[1][2]

-

Solubility: Soluble in hot water, methanol; sparingly soluble in cold water/acetic acid.[1][2][3]

Mechanism of Action (Research Context)

Glycarsamide functions via the pentavalent arsenic (As⁵⁺) moiety.[1][2] Upon metabolic reduction to the trivalent state (As³⁺) in vivo, the arsenic atom forms stable coordinate bonds with thiol (-SH) groups on parasitic enzymes (e.g., trypanothione reductase), inhibiting cellular respiration and causing parasite death.[1][2]

Figure 1: The prodrug-to-active metabolite pathway typical of pentavalent organoarsenicals.[1][2]

Safety & Handling (CRITICAL)

WARNING: ARSENIC COMPOUND. This synthesis involves Arsanilic Acid and generates organic arsenic intermediates.[1][2]

-

Containment: All weighing and reactions must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles, and N95/P100 particulate respirator (if handling dry powder outside hood).[1][2]

-

Waste: All aqueous and solid waste must be segregated into "Heavy Metal/Arsenic" waste streams.[1][2] DO NOT dispose of down the drain.

Synthesis Protocol

The synthesis follows a modified Streitwolf method , utilizing a two-step acylation-hydrolysis sequence.[1][2] This route is preferred over direct reaction with glycolic acid due to higher yields and cleaner workup.[1][2]

Reaction Scheme

-

Acylation: Arsanilic acid reacts with chloroacetyl chloride to form N-(chloroacetyl)arsanilic acid.[1][2]

-

Hydrolysis: The chloride is displaced by a hydroxyl group using sodium hydroxide to yield Glycarsamide.[1][2]

Figure 2: Step-wise chemical transformation from Arsanilic Acid to Glycarsamide.

Materials Required

| Reagent | CAS | Purity | Role |

| p-Arsanilic Acid | 98-50-0 | >98% | Precursor |

| Chloroacetyl Chloride | 79-04-9 | >98% | Acylating Agent |

| Sodium Hydroxide | 1310-73-2 | ACS Grade | Base/Hydrolysis |

| Hydrochloric Acid (6N) | 7647-01-0 | ACS Grade | Precipitation |

| Ethanol/Methanol | - | HPLC Grade | Washing |

Step-by-Step Methodology

Step 1: Synthesis of N-(Chloroacetyl)arsanilic Acid[1][2]

-

Dissolution: In a 500 mL 3-neck round-bottom flask, dissolve 21.7 g (0.1 mol) of p-Arsanilic acid in 150 mL of 2N NaOH .

-

Cooling: Chill the solution to 0–5°C using an ice-salt bath. Mechanical stirring is required to maintain homogeneity.[1][2]

-

Acylation: Add 12 mL (0.15 mol) of Chloroacetyl chloride dropwise over 45 minutes.

-

Precipitation: Once addition is complete, stir for 1 hour at room temperature. Acidify carefully with 6N HCl to pH 2.[1][2]0. The chloroacetyl intermediate will precipitate.[1][2]

-

Filtration: Filter the white solid and wash with cold water (2 x 50 mL). Proceed immediately to Step 2 (drying is unnecessary).[1][2]

Step 2: Conversion to Glycarsamide (Hydrolysis)[1][2]

-

Reflux: Transfer the wet cake from Step 1 into a flask containing 200 mL of water . Add 12 g of solid NaOH .

-

Heating: Heat the mixture to boiling (reflux) for 2 hours . This converts the -CH₂Cl group to -CH₂OH.[1][2]

-

Reaction Check: The solution should become clear.

-

-

Isolation: Cool the reaction mixture to room temperature. Filter to remove any insoluble impurities.[1][2]

-

Crystallization: Slowly acidify the filtrate with concentrated HCl while stirring vigorously. Glycarsamide will crystallize as the solution reaches pH 3–4.[1][2]

-

Final Wash: Filter the crystals, wash with cold water, then cold methanol to remove trace organic impurities.[1][2]

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Quality Control & Characterization

To validate the synthesis for research use, the following parameters must be met.

| Test | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 202–203°C (Decomposes) | Capillary Method [1] |

| Solubility | Soluble in hot water; Insoluble in benzene | USP <197> |

| Identification (IR) | Matches standard spectrum (Amide I/II bands) | FTIR |

| Arsenic Content | 26.5% – 27.5% (Theoretical: 27.24%) | ICP-MS or Iodometric Titration |

Troubleshooting

-

Low Yield: Often caused by hydrolysis of chloroacetyl chloride before reaction with the amine.[1][2] Ensure temperature is kept <5°C during addition.

-

Impurity (Arsanilic Acid): If the melting point is >230°C, unreacted starting material is present.[1][2] Recrystallize from hot water.[1][2]

References

-

Streitwolf, K., et al. (1929).[1][2][3] Process for the manufacture of arsonic acids of the pyridine series. German Patent DE 513210; British Patent GB 344532.[1][2][3] (Primary Synthesis Source).[1][2]

-

McChesney, E.W., et al. (1962).[1][2][3] Toxicity and physiological disposition of Glycarsamide. Toxicology and Applied Pharmacology, 4(1), 14-23.[1][2] Link

-

PubChem. (2023).[1][2] Glycarsamide Compound Summary. National Library of Medicine.[1][2] Link

-

Banks, C.K., et al. (1944).[1][2] Organometallic Compounds. John Wiley & Sons.[1][2] (Reference for Arsenic-Carbon bond stability).

Sources

Advanced Analytical Strategies for the Quantification of N-Glycoloylarsanilic Acid

Application Note: AN-2026-NGA

Executive Summary

N-Glycoloylarsanilic acid (also known as p-glycollamidophenylarsonic acid) is the primary organoarsenic ligand found in Glycobiarsol , a pentavalent arsenical historically used as an antiprotozoal agent (specifically for Entamoeba histolytica). While the usage of organoarsenicals in agriculture and medicine has waned due to toxicity concerns, the environmental persistence and metabolic degradation of these compounds into toxic inorganic arsenic species (iAs) remain critical areas of study.

This guide provides a rigorous, multi-modal analytical framework for quantifying N-Glycoloylarsanilic acid in biological and environmental matrices. Unlike generic arsenic assays, this protocol emphasizes speciation —the ability to distinguish the parent organic molecule from its degradation products (Arsanilic acid, As(III), and As(V)).

Key Analytical Challenges

-

Matrix Interference: Biological proteins and environmental humic acids can co-elute with organoarsenicals.

-

Species Stability: The N-glycoloyl amide bond is susceptible to hydrolysis, converting the analyte into arsanilic acid during harsh extraction.

-

Detection Limits: Trace-level quantification requires sensitivity in the parts-per-billion (ppb) range.

Analytical Workflow & Logic

The quantification strategy relies on two orthogonal methods: HPLC-ICP-MS for high-sensitivity elemental speciation and UHPLC-MS/MS for molecular structural confirmation.

Workflow Visualization

The following diagram outlines the decision matrix for sample processing and analysis.

Figure 1: Integrated workflow for the extraction, separation, and dual-detection of N-Glycoloylarsanilic acid.

Protocol A: HPLC-ICP-MS (Speciation Gold Standard)

Objective: To separate and quantify N-Glycoloylarsanilic acid distinct from inorganic arsenic and other organoarsenicals based on retention time and elemental response.

Principle

High-Performance Liquid Chromatography (HPLC) separates arsenic species based on their ionic interaction with an anion-exchange column. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) serves as the element-specific detector (As m/z 75), offering superior sensitivity and linearity compared to UV detection.

Reagents & Equipment[1]

-

Column: Hamilton PRP-X100 Anion Exchange (250 mm x 4.1 mm, 10 µm).

-

Mobile Phase: 10 mM Ammonium Nitrate (NH₄NO₃) + 10 mM Ammonium Phosphate, adjusted to pH 9.2 with NH₄OH.

-

Instrument: Agilent 1260 Infinity II HPLC coupled to Agilent 7900 ICP-MS (or equivalent).

-

Internal Standard: Indium (In) or Tellurium (Te) introduced post-column to monitor plasma stability.

Step-by-Step Procedure

-

System Equilibration: Purge the ICP-MS with 1% HNO₃ followed by the mobile phase. Allow the column to equilibrate for 30 minutes until the backpressure stabilizes (~80-100 bar).

-

Interference Removal: Set the ICP-MS Reaction Cell (ORS) to Helium (He) mode (flow ~4-5 mL/min) to remove the polyatomic interference of Argon Chloride (⁴⁰Ar³⁵Cl⁺), which has the same mass (m/z 75) as Arsenic.

-

Gradient Profile:

-

Note: An isocratic flow is often sufficient for simple matrices, but a gradient ensures late-eluting species (like As(V)) are cleared.

-

0-2 min: 100% Mobile Phase A (Low strength).

-

2-15 min: Ramp to 50 mM Ammonium Nitrate (if separating from complex phosphorylated sugars).

-

Flow Rate: 1.0 mL/min.

-

-

Injection: Inject 20-50 µL of the filtered sample.

Data Interpretation

In anion exchange at pH 9.2, species elute generally in the order of increasing negative charge density:

-

As(III) (Neutral/Weakly anionic) - Elutes near void volume.

-

DMA (Dimethylarsinic acid).[1]

-

MMA (Monomethylarsonic acid).[1]

-

N-Glycoloylarsanilic Acid (Target) - Distinct retention due to the glycolyl-amide modification.

-

Arsanilic Acid (Hydrolysis product).

-

As(V) (Strongly anionic).

Protocol B: UHPLC-MS/MS (Molecular Confirmation)

Objective: To confirm the structural identity of the analyte, ensuring the signal observed in ICP-MS is indeed the intact N-Glycoloylarsanilic acid and not a co-eluting arsenic compound.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (Arsonic acids deprotonate easily).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

| Parameter | Setting |

| Precursor Ion (Q1) | m/z 274.0 [M-H]⁻ (Calculated based on C₈H₁₀AsNO₅) |

| Quantifier Ion (Q3) | m/z 122.9 (AsO₃⁻ fragment) |

| Qualifier Ion (Q3) | m/z 106.9 (AsO₂⁻ fragment) |

| Collision Energy | 25 - 35 eV (Optimize for specific instrument) |

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

Sample Preparation: The "Soft Extraction" Technique

Critical Causality: Standard acid digestion (used for total metals) will destroy the N-glycoloyl organic structure. A solvent-based extraction is required to preserve speciation.

-

Homogenization: Weigh 1.0 g of sample (liver tissue, feed, or sediment) into a 50 mL centrifuge tube.

-

Extraction Solvent: Add 10 mL of Methanol:Water (1:1 v/v) .

-

Why? Pure water may hydrolyze the amide bond; pure methanol may not solubilize the polar arsonic acid moiety efficiently. The 1:1 mix is the optimal polarity balance.

-

-

Agitation: Vortex for 1 min, then sonicate for 15 min at room temperature (avoid heat to prevent degradation).

-

Centrifugation: Spin at 4000 x g for 10 min.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter.

-

Note: Nylon filters can bind organoarsenicals; PVDF or PTFE is recommended.

-

Degradation Pathway & Interference Logic

Understanding the metabolic breakdown is crucial for interpreting chromatograms. If N-Glycoloylarsanilic acid is not detected, check for its downstream metabolites.

Figure 2: Metabolic and environmental degradation pathway of Glycobiarsol derivatives.

Performance Characteristics (Expected Data)

| Parameter | HPLC-ICP-MS (Speciation) | UHPLC-MS/MS (Confirmation) |

| Linearity (R²) | > 0.999 (0.5 – 100 ng/mL) | > 0.995 (1.0 – 100 ng/mL) |

| LOD (Limit of Detection) | ~ 0.1 µg/kg (ppb) | ~ 0.5 µg/kg (ppb) |

| Specificity | High (Element specific) | Very High (Structure specific) |

| Matrix Effect | Low (Plasma is robust) | Moderate (Ion suppression possible) |

Validation Check: To ensure method accuracy, spike a blank matrix with a known concentration of N-Glycoloylarsanilic acid. If recovery is < 80%, investigate:

-

Protein Binding: Add a protease step (Proteinase K) before extraction.

-

Adsorption: Ensure no glass containers are used (arsenicals can adsorb to active sites on glass); use Polypropylene (PP) tubes.

References

-

Thermo Fisher Scientific. (2002). High Sensitivity Arsenic Speciation: HPLC Sector Field ICP-MS. Application Note. Link

-

National Institutes of Health (NIH). (2020). Simultaneous removal of para-arsanilic acid and the released inorganic arsenic species. Science of The Total Environment.[2] Link

-

BenchChem. (2025).[3] Glycobiarsol: An In-depth Technical Guide. Link

-

Organic Syntheses. Arsanilic Acid Synthesis and Properties. Org. Synth. 1923, 3, 13. Link

-

MDPI. (2022). Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis. (Reference for polar acid extraction logic). Link

Sources

Application Notes & Protocols: Evaluating Sulfonylurea Compounds in Diabetic Rodent Models

A Senior Application Scientist's Guide to Preclinical Efficacy and Mechanism of Action Studies

Editorial Note: The term "Glycarsamide" does not correspond to a recognized pharmaceutical agent in current literature for diabetes research. It is presumed that this may be a typographical error or a reference to a novel, unpublished compound. This guide will proceed by using Gliclazide , a widely-studied second-generation sulfonylurea, as a representative compound to establish robust, adaptable protocols for evaluating this class of insulin secretagogues in diabetic rodent models. The principles and methodologies described herein are broadly applicable to other sulfonylureas like Glibenclamide (Glyburide) and Glimepiride.

Introduction: The Rationale for In Vivo Modeling

The global rise in diabetes mellitus necessitates the continued development and characterization of new therapeutic agents. Sulfonylureas have long been a cornerstone of Type 2 Diabetes (T2D) management, primarily acting by stimulating insulin secretion from pancreatic β-cells. Evaluating the efficacy, safety, and mechanistic nuances of these compounds requires well-designed preclinical studies in relevant animal models. Rodent models, despite their limitations, provide an indispensable system for understanding drug disposition, dose-response relationships, and physiological effects in a whole-organism context.

This guide provides an integrated framework for researchers, scientists, and drug development professionals to design and execute studies involving sulfonylurea compounds in chemically-induced diabetic rodent models. We move beyond simple step-by-step instructions to explain the causality behind critical experimental choices, ensuring that the protocols are not only followed but understood.

Section 1: The Molecular Mechanism of Sulfonylureas

Expert Insight: Understanding the mechanism of action is paramount as it dictates the choice of animal model and the primary endpoints for evaluation. Sulfonylureas are effective only in the presence of functional pancreatic β-cells.

The primary mechanism of action for sulfonylureas like Gliclazide involves the stimulation of insulin release from the pancreatic β-cells.[1][2] This process is initiated by the drug binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.[1]

The mechanistic cascade is as follows:

-

Binding to SUR1: Gliclazide binds to the SUR1 subunit of the K-ATP channel.[1]

-

K-ATP Channel Inhibition: This binding event closes the K-ATP channel, preventing potassium ion (K+) efflux.[1]

-

Membrane Depolarization: The resulting accumulation of intracellular potassium leads to the depolarization of the β-cell membrane.[1]

-

Calcium Influx: Depolarization triggers the opening of voltage-gated calcium channels, allowing an influx of calcium ions (Ca2+) into the cell.[1]

-

Insulin Exocytosis: The rise in intracellular Ca2+ concentration is the critical signal that initiates the fusion of insulin-containing granules with the cell membrane, resulting in the exocytosis of insulin into the bloodstream.[1][2]

Beyond this primary pancreatic effect, some studies suggest that sulfonylureas may also exert extrapancreatic effects, such as reducing hepatic glucose production and potentially improving peripheral insulin sensitivity, although these effects are often considered secondary to the relief from glucose toxicity following improved insulin secretion.[3][4]

Caption: Gliclazide's mechanism on pancreatic β-cells.

Section 2: Selecting and Developing the Appropriate Diabetic Rodent Model

Expert Insight: The choice of animal model is the most critical decision in the study design. A model of insulin deficiency (Type 1-like) is suitable for demonstrating the absolute requirement of β-cells, while a model of insulin resistance and subsequent β-cell dysfunction (Type 2-like) more closely mimics the clinical application of sulfonylureas.

| Model Type | Induction Method | Key Characteristics | Best For Investigating | Limitations |

| Type 1-Like (Insulin-Deficient) | High-Dose Streptozotocin (STZ) | Severe β-cell destruction, pronounced hyperglycemia, insulinopenia, weight loss. | Basic mechanism of action, requirement of functional β-cells. | Does not model insulin resistance, the primary feature of T2D.[5] |

| Type 2-Like (Insulin-Resistant) | High-Fat Diet (HFD) + Low-Dose STZ | Insulin resistance, moderate hyperglycemia, hyperinsulinemia (initially), β-cell dysfunction. | Efficacy in a T2D context, effects on insulin resistance and secretion. | More complex and variable induction process.[6][7] |

Protocol 2.1: Induction of Type 1-Like Diabetes with Streptozotocin (STZ)

This protocol creates a model of severe insulin deficiency through the cytotoxic destruction of pancreatic β-cells.[5]

Causality: STZ is a glucosamine-nitrosourea compound that is preferentially taken up by β-cells via the GLUT2 glucose transporter. Inside the cell, it causes alkylation of DNA, leading to cellular necrosis. A single high dose ensures rapid and near-complete ablation of the β-cell population.

Materials:

-

Streptozotocin (STZ)

-

Sterile 0.1 M Citrate Buffer (pH 4.5), chilled on ice

-

Male Sprague-Dawley or Wistar rats (180-220g)

-

Glucometer and test strips

-

Sterile syringes (1 mL) and needles (25-27G)

Procedure:

-

Acclimatization: Allow animals to acclimate for at least one week under standard housing conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Fasting: Fast the rats overnight (12-16 hours) before STZ injection. Ensure free access to water. This step is critical as it lowers circulating glucose levels, which can compete with STZ for GLUT2 uptake.

-